REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:14]=[CH:15][CH:16]=1)[NH:7][C:8](=[O:13])[CH2:9][CH2:10][CH2:11][CH3:12])([O-])=O.O>[Fe].C(O)C>[NH2:1][C:4]1[CH:5]=[C:6]([CH:14]=[CH:15][CH:16]=1)[NH:7][C:8](=[O:13])[CH2:9][CH2:10][CH2:11][CH3:12]
|
Name
|
|
Quantity
|
177.6 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(NC(CCCC)=O)C=CC1
|
Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
Be hydrochloric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
640 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
480 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Type
|
CUSTOM
|
Details
|
with stirring over 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed
|
Type
|
TEMPERATURE
|
Details
|
Reflux
|
Type
|
WAIT
|
Details
|
was continued for 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed over silica gel
|
Type
|
WASH
|
Details
|
Elution with an 8- 2 methylene chloride-acetone mixture
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(NC(CCCC)=O)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 151 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |